
S-2 Methanandamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2 Methanandamide: is a synthetically created stable chiral analog of anandamide, a naturally occurring endocannabinoid. It is known for its potent agonistic effects on cannabinoid receptors, particularly the cannabinoid receptor 1, which is part of the central nervous system . The compound is formally named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide and has a molecular formula of C23H39NO2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2 Methanandamide involves the reaction of arachidonic acid with 2-hydroxypropylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the S-enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high enantiomeric purity. The compound is often produced in solution form, typically in ethanol, to facilitate its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: S-2 Methanandamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at the amide or hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the saturation of double bonds .
Applications De Recherche Scientifique
S-2 Methanandamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor agonists.
Biology: The compound is employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
S-2 Methanandamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. Upon binding to this receptor, it activates a series of intracellular signaling pathways that lead to various physiological responses. The compound also influences the release of neurotransmitters and modulates ion channel activity, contributing to its overall effects .
Comparaison Avec Des Composés Similaires
Anandamide: The natural counterpart of S-2 Methanandamide, with similar but less potent effects.
R-Methanandamide: Another chiral analog with different enantiomeric properties.
2-Arachidonoylglycerol: Another endocannabinoid with distinct structural and functional properties.
Uniqueness: this compound is unique due to its higher potency and metabolic stability compared to anandamide. Its chiral nature also allows for more selective interactions with cannabinoid receptors, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H39NO2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
Clé InChI |
HTNMZCWZEMNFCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


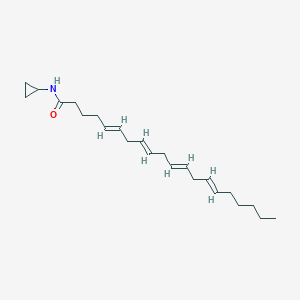
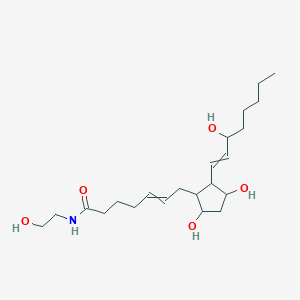

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)

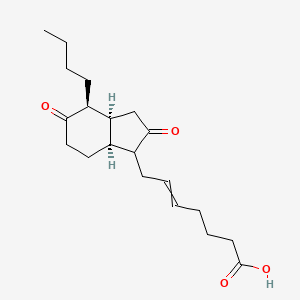
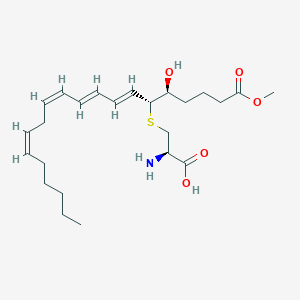

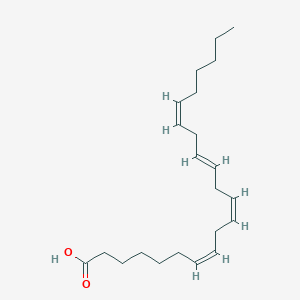
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
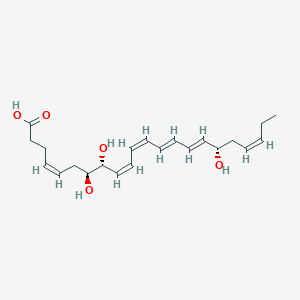
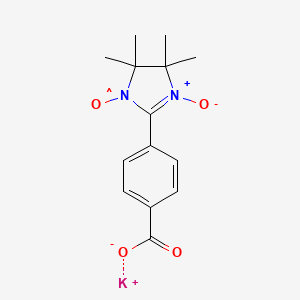
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)
